molecular formula C12H9BrN2O2 B1600996 4-Bromo-2-nitro-N-phenylaniline CAS No. 16588-25-3

4-Bromo-2-nitro-N-phenylaniline

Cat. No. B1600996
Key on ui cas rn: 16588-25-3
M. Wt: 293.12 g/mol
InChI Key: YYBRRJVPEFDOOE-UHFFFAOYSA-N
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Patent
US07943767B2

Procedure details

A mixture of 1-bromo-4-fluoro-3-nitrobenzene (2270 mg, 10.01 mmol), aniline (3 ml) and DMF (20 ml) was heated at 100° C. under an atmosphere of Nitrogen for 7 h. The mixture was then concentrated in vacuo, and the residue triturated with heptane (30 ml) to give the desired product. 1H NMR (400 MHz, CDCl3) δ=7.11 (d, 1 H, J=9.2 Hz), 7.25-7.29 (m,3 H), 7.40-7.45 (m, 3 H), 8.35 (d, 1 H, J=2.4 Hz) and 9.45 (brs, 1 H).
Quantity
2270 mg
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[CH:6][C:5](F)=[C:4]([N+:9]([O-:11])=[O:10])[CH:3]=1.[NH2:12][C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1>CN(C=O)C>[Br:1][C:2]1[CH:7]=[CH:6][C:5]([NH:12][C:13]2[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=2)=[C:4]([N+:9]([O-:11])=[O:10])[CH:3]=1

Inputs

Step One
Name
Quantity
2270 mg
Type
reactant
Smiles
BrC1=CC(=C(C=C1)F)[N+](=O)[O-]
Name
Quantity
3 mL
Type
reactant
Smiles
NC1=CC=CC=C1
Name
Quantity
20 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The mixture was then concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
the residue triturated with heptane (30 ml)

Outcomes

Product
Name
Type
product
Smiles
BrC1=CC(=C(NC2=CC=CC=C2)C=C1)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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